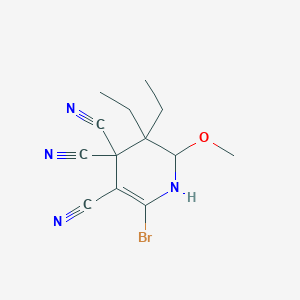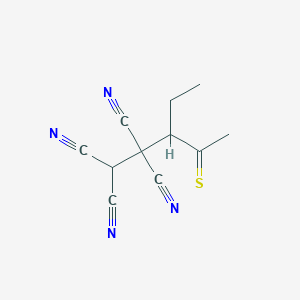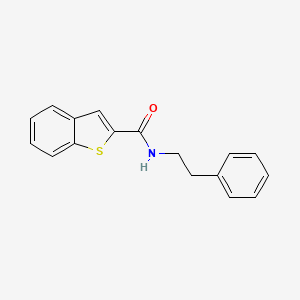![molecular formula C25H19Cl2N3O B11058054 1'-(2,4-dichlorobenzyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11058054.png)
1'-(2,4-dichlorobenzyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(2,4-dichlorobenzyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is a complex organic compound characterized by its unique spiro structure, which integrates a beta-carboline and an indole moiety. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2,4-dichlorobenzyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one typically involves multiple steps:
Formation of the Beta-Carboline Core: This can be achieved through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone under acidic conditions.
Spirocyclization: The beta-carboline intermediate undergoes spirocyclization with an appropriate indole derivative. This step often requires a Lewis acid catalyst such as BF3·OEt2.
Introduction of the 2,4-Dichlorobenzyl Group: This step involves the alkylation of the spiro compound with 2,4-dichlorobenzyl chloride in the presence of a base like K2CO3.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1’-(2,4-dichlorobenzyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or CrO3, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like NaBH4 or LiAlH4 can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the 2,4-dichlorobenzyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like NH3 or RSH in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1’-(2,4-dichlorobenzyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating neurological disorders due to its structural similarity to known psychoactive compounds.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1’-(2,4-dichlorobenzyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. Its structural features suggest it may modulate neurotransmitter systems or inhibit certain enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1’-(2,4-dichlorobenzyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one: shares similarities with other spiro compounds and beta-carbolines, such as:
Uniqueness
The uniqueness of 1’-(2,4-dichlorobenzyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one lies in its combined spiro and beta-carboline structure, which imparts distinct chemical reactivity and potential biological activity not commonly found in other compounds.
Properties
Molecular Formula |
C25H19Cl2N3O |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
1'-[(2,4-dichlorophenyl)methyl]spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one |
InChI |
InChI=1S/C25H19Cl2N3O/c26-16-10-9-15(20(27)13-16)14-30-22-8-4-2-6-19(22)25(24(30)31)23-18(11-12-28-25)17-5-1-3-7-21(17)29-23/h1-10,13,28-29H,11-12,14H2 |
InChI Key |
WFPVBYJDLCCKPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(C3=CC=CC=C3N(C2=O)CC4=C(C=C(C=C4)Cl)Cl)C5=C1C6=CC=CC=C6N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-ethoxypropyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11057984.png)
![1-(4-Fluorophenyl)-3-{4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11057988.png)

![4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B11058006.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11058012.png)
![3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one](/img/structure/B11058013.png)
![2-{methyl[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]amino}ethanol](/img/structure/B11058019.png)

![6-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11058032.png)
![3-{4-[2-(4-Fluorophenyl)ethyl]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11058034.png)
![4-[3-(2,4-dimethoxyphenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B11058036.png)
![N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]-2-fluorobenzamide](/img/structure/B11058040.png)
![1H-Pyrazole-1-acetic acid, 5-[[(2-ethoxy-3-pyridinyl)carbonyl]amino]-3-methyl-, ethyl ester](/img/structure/B11058046.png)
